N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
Description
The compound N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole and 1,2,4-thiadiazole ring. The triazole moiety is substituted with a 3-chlorophenyl group and a methyl group at positions 1 and 5, respectively, while the thiadiazole is linked to a 3,4-dimethylbenzamide group.
Synthesis of such compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by coupling reactions to introduce thiadiazole and benzamide groups . While direct synthetic data for this compound is unavailable in the provided evidence, analogous protocols from (e.g., compounds 9a–9e) indicate that spectroscopic characterization (NMR, IR) and elemental analysis are critical for verifying purity and structure .
Properties
Molecular Formula |
C20H17ClN6OS |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C20H17ClN6OS/c1-11-7-8-14(9-12(11)2)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-6-4-5-15(21)10-16/h4-10H,1-3H3,(H,22,23,25,28) |
InChI Key |
UNVOROCBWVGJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiadiazole rings, followed by their coupling with the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions The major products formed from these reactions depend on the specific reaction conditions and the reagents used
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of triazole and thiadiazole moieties. Its molecular formula is , and it exhibits a molecular weight of approximately 365.85 g/mol. The structural components contribute to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and thiadiazole rings. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
| Compound | Target Pathogen | Activity |
|---|---|---|
| N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide | Staphylococcus aureus | Moderate |
| This compound | Candida albicans | High |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In silico studies have indicated that similar compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play a critical role in inflammatory processes. The potential to modulate inflammation makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Research has shown that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Compounds with similar structural features have been evaluated for their ability to interfere with cancer cell proliferation through various mechanisms including cell cycle arrest and apoptosis induction .
Material Science Applications
Beyond pharmacological uses, the compound's unique chemical structure allows for potential applications in material science:
Organic Electronics
Compounds with triazole structures are being explored for their electronic properties in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their suitable energy levels and charge transport characteristics.
Coatings and Polymers
The incorporation of thiadiazole moieties into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for coatings that require durability under harsh conditions.
Case Studies
Several case studies illustrate the compound's applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. This compound exhibited significant activity against both pathogens compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Molecular docking studies demonstrated that the compound effectively binds to the active site of 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent. Further experimental validation confirmed its inhibitory activity in vitro .
Mechanism of Action
The mechanism of action of N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several derivatives documented in the evidence. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
Key Observations:
- Lipophilicity : The 3,4-dimethylbenzamide group increases lipophilicity (LogP ~3.5 estimated), similar to the trifluoromethyl group in . This contrasts with polar methoxy derivatives (), which may improve aqueous solubility but reduce membrane permeability.
- Biological Activity : Compounds in (e.g., 9c) demonstrated α-glucosidase inhibitory activity via docking studies, suggesting that chloro and bromo substituents optimize binding to hydrophobic enzyme pockets . The target compound’s chloro and methyl groups may similarly enhance target affinity.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Solubility : Methoxy-substituted derivatives () exhibit higher solubility due to polarity, whereas chloro and bromo analogs (e.g., 9c, target compound) show lower solubility, necessitating formulation adjustments .
- Thermal Stability : Higher melting points in halogenated compounds (e.g., 9c, ) correlate with stronger crystalline packing forces, as observed in structural studies using SHELX refinement tools .
Biological Activity
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a thiadiazole moiety. The presence of these heterocycles is often associated with various biological activities. The molecular formula is C18H18ClN7S, and it has been synthesized through various chemical processes aimed at enhancing its bioactivity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of compounds containing triazole and thiadiazole rings. For instance:
- In vitro Studies : this compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various strains such as Escherichia coli and Staphylococcus aureus .
- Comparative Analysis : The compound's efficacy was compared with standard antibiotics where it demonstrated superior or comparable activity against resistant bacterial strains .
Anticancer Activity
The anticancer properties of this compound have also been explored:
- Cell Line Studies : Research indicated that the compound exhibited cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) with an IC50 value lower than that of cisplatin control (IC50 3.3 μM) . This suggests significant potential for development as an anticancer agent.
- Mechanism of Action : The mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for additional pharmacological activities:
- Antifungal Activity : Some derivatives demonstrated antifungal properties against strains like Candida albicans, with MIC values indicating moderate effectiveness .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in various models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives including the target compound against Xanthomonas oryzae and Rhizoctonia solani. The results indicated that certain derivatives had inhibition rates exceeding 50% at concentrations of 100 μg/mL .
Case Study 2: Anticancer Potential
In a comparative study involving various triazole derivatives against human cancer cell lines, the target compound was found to significantly inhibit cell proliferation in a dose-dependent manner. This study highlighted its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include: (i) Formation of the 1,2,3-triazole core via cyclization of 3-chlorophenyl-substituted precursors under Huisgen conditions (Cu-catalyzed azide-alkyne cycloaddition) . (ii) Thiadiazole ring closure using sulfurizing agents like Lawesson’s reagent or P₂S₅ in anhydrous solvents (e.g., toluene, DMF) . (iii) Final coupling of the triazole-thiadiazole intermediate with 3,4-dimethylbenzamide via nucleophilic acyl substitution. Optimization: Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) to suppress side reactions. Use polar aprotic solvents (DMF, DMSO) for improved solubility .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : (i) Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak area). (ii) Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., distinguishing triazole C-H protons at δ 7.5–8.5 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹) . (iii) Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Key parameters: (i) Grow crystals via slow evaporation in DCM/hexane. (ii) Collect data at low temperature (100 K) to reduce thermal motion artifacts. (iii) Refine hydrogen positions using riding models and validate with R-factor convergence (<0.05) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : (i) Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., cytochrome P450). Parameterize the ligand’s partial charges with DFT (B3LYP/6-31G*) . (ii) MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD <2 Å). (iii) Free Energy Calculations : Apply MM-GBSA to estimate ΔGbinding, correlating with in vitro IC₅₀ values .
Q. What analytical strategies resolve contradictions in reactivity data (e.g., unexpected oxidation products)?
- Methodological Answer : (i) Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O₂) to track oxidation pathways. For sulfoxide formation, compare reactivity under H₂O₂ vs. mCPBA . (ii) Kinetic Analysis : Conduct time-resolved UV-Vis spectroscopy to identify intermediates. (iii) DFT Analysis : Calculate activation energies for competing pathways (e.g., C-S vs. C-N bond cleavage) using Gaussian09 .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Methodological Answer : (i) Bioisosteric Replacement : Substitute the 3-chlorophenyl group with fluorinated or heteroaromatic analogs (e.g., pyridyl) to modulate lipophilicity (ClogP) . (ii) Pharmacophore Mapping : Identify critical H-bond acceptors (triazole N) and hydrophobic pockets (dimethylbenzamide) via MOE or Phase . (iii) In Vivo Validation : Prioritize derivatives with improved LogD (1–3) and metabolic stability (t₁/₂ >60 min in liver microsomes) .
Q. What experimental designs optimize reaction scalability while maintaining regioselectivity?
- Methodological Answer : (i) Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cycloaddition) to enhance heat dissipation and yield (>80%) . (ii) DoE Approach : Use factorial designs (e.g., 2³) to evaluate temperature, catalyst loading, and solvent effects. Prioritize factors with Pareto charts . (iii) Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : (i) Assay Standardization : Replicate assays under uniform conditions (e.g., ATP concentration in kinase assays). (ii) Meta-Analysis : Use PubChem BioActivity data to compare IC₅₀ ranges and exclude outliers via Grubbs’ test (α=0.05) . (iii) Off-Target Profiling : Screen against panels of related enzymes (e.g., kinase families) to identify selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
